molecular formula C5H3D9O B1180757 Anthra[2,1,9-def:6,5,10-d/'e/'f/']diisoquinoline-1,3,8,10(2H,9H)-tetrone CAS No. 112100-07-9

Anthra[2,1,9-def:6,5,10-d/'e/'f/']diisoquinoline-1,3,8,10(2H,9H)-tetrone

Cat. No. B1180757
CAS RN: 112100-07-9
InChI Key:
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Description

Anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10(2H,9H)-tetrone, also known as perylene bisimides (PBIs), belongs to n-type organic semiconductors . It is used in organic thin film transistors (OTFT) and solution processed organic photovoltaic cells (OPV) .


Molecular Structure Analysis

The molecular structure of Anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10(2H,9H)-tetrone is complex. The X-ray diffraction (XRD) examination of similar compounds confirmed that the annealed films were a mixture of amorphous and crystalline structure .


Physical And Chemical Properties Analysis

Anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10(2H,9H)-tetrone is a white to brown solid, or colorless to brown liquid . Its molecular weight is 1035.59 .

Scientific Research Applications

  • Structural and Optical Properties : A study by Qashou et al. (2017) examined the thermal annealing effect on the structural and optical properties of thin films of this compound. They observed changes in grain sizes and optical constants such as the optical band gap, dispersion energy, and optical susceptibility due to annealing.

  • Dielectric Relaxation and AC Conductivity : Another study by Qashou et al. (2017) focused on the dielectric relaxation process and AC conductivity of thin films of this compound. They found a significant dependence on frequency and temperature, with the behavior of dielectric relaxation explained by electric modulus formalism.

  • Influence on Charge Carrier Photogeneration : Research by Rybak et al. (2008) showed that the molecular order of the compound in vacuum evaporated layers significantly affects the efficiency of charge carrier photogeneration.

  • Applications in Photoelectronic Devices : Darwish et al. (2019) investigated the structural and electrical properties of nanostructured films of this compound for photoelectronic applications. They found that the material's crystal size increased with annealing temperature and identified potential use in heterojunction solar cells Darwish et al. (2019).

  • Gamma Radiation Effect on Physical Properties : A study by Qashou et al. (2018) explored the impact of gamma radiation on the physical properties of this compound's films. They observed changes in optical parameters and conductivity due to gamma radiation.

  • Supramolecular Self-Assembly for Optoelectronic Devices : Guo et al. (2019) discussed the supramolecular self-assembly of perylene bisimides, including this compound, highlighting their potential applications in optoelectronic devices Guo et al. (2019).

  • Use in Polymer Solar Cells : Zhao et al. (2015) developed a water/alcohol-soluble copolymer based on this compound for use as a cathode interlayer in polymer solar cells Zhao et al. (2015).

Mechanism of Action

As an n-type organic semiconductor, Anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10(2H,9H)-tetrone is characterized by its absorption and emission of light and the capability of charge transport .

Future Directions

The optical investigation of similar compounds indicated that these films have excellent optical characteristics, and thus can be recommended as a potential material for integrated highly optical applications .

properties

IUPAC Name

7,18-bis[2,6-di(propan-2-yl)phenyl]-11,14,22,26-tetraphenoxy-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2(26),3,5(25),9,11,13,15,20,23-decaene-6,8,17,19-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C72H58N2O8/c1-39(2)47-31-21-32-48(40(3)4)67(47)73-69(75)51-35-55(79-43-23-13-9-14-24-43)61-63-57(81-45-27-17-11-18-28-45)37-53-60-54(72(78)74(71(53)77)68-49(41(5)6)33-22-34-50(68)42(7)8)38-58(82-46-29-19-12-20-30-46)64(66(60)63)62-56(80-44-25-15-10-16-26-44)36-52(70(73)76)59(51)65(61)62/h9-42H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZSIDSMUTXFKNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2C(=O)C3=CC(=C4C5=C(C=C6C7=C5C(=C(C=C7C(=O)N(C6=O)C8=C(C=CC=C8C(C)C)C(C)C)OC9=CC=CC=C9)C1=C(C=C(C3=C41)C2=O)OC1=CC=CC=C1)OC1=CC=CC=C1)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H58N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1079.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Perylene Red

CAS RN

123174-58-3, 112100-07-9
Record name Perylene Red
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Record name 112100-07-9
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Record name 123174-58-3
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Record name PERYLENE RED
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